molecular formula C11H13N5O4 B1680203 NSC 207895 CAS No. 58131-57-0

NSC 207895

Cat. No.: B1680203
CAS No.: 58131-57-0
M. Wt: 279.25 g/mol
InChI Key: MWFZDJLPWDCQIL-UHFFFAOYSA-N
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Preparation Methods

XI-006 is a derivative of nitrobenzofuroxan. The synthesis of XI-006 involves the reaction of 4-nitro-2,1,3-benzoxadiazole with 4-methylpiperazine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at room temperature .

Chemical Reactions Analysis

XI-006 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, catalysts, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Applications of NSC 207895

This compound, also known as XI-006, is a 4-nitrobenzofuroxan derivative that has garnered interest for its potential therapeutic applications, particularly in cancer treatment . This compound functions primarily as an inhibitor of MDM2 and MDMX, key regulators of the p53 tumor suppressor protein . By targeting these proteins, this compound can modulate cell cycle progression, induce apoptosis, and affect angiogenesis .

Anticancer Applications

This compound has demonstrated potential as an anticancer agent in several types of cancer.

Ewing Sarcoma:

  • This compound induces potent apoptosis in Ewing sarcoma cell lines at low micromolar concentrations .
  • It dramatically increases mRNA expression levels of TP53 target genes, such as BAX, PUMA, CDKN1A, and MDM2, in Ewing sarcoma cell lines .
  • The compound exhibits a tumor-specific effect, with normal human fibroblasts remaining largely unaffected at concentrations that induce apoptosis in cancer cells .

Hepatoblastoma (HB):

  • Inhibition of MDM4 by this compound upregulates p53 tumor suppressor signaling, making it an effective therapeutic strategy for HB .
  • This compound induces apoptosis in HB cells, as evidenced by increased PARP and Caspase-3 cleavage .

Prostate Cancer:

  • This compound reduces angiogenesis by lowering VEGF levels and induces cell cycle arrest via p21 elevation in prostate cancer cells .

Leukemia:

  • Combining NSC-207895 with azacitidine shows promising results in treating leukemia .

Effects on Cell Proliferation

This compound can significantly impact cell proliferation.

  • MTT assays: Show clear decreases in proliferation when HB cells are exposed to sub-IC50 concentrations of this compound .
  • Gene Expression: Low doses of this compound lead to significant changes in the expression of genes like Bax, Puma, CDKN1A, and MDM2 .
  • Colony Formation: In Ewing sarcoma and osteosarcoma cell lines, this compound inhibits colony formation at low concentrations, further demonstrating its anti-proliferative effects .

This compound vs. Other Inhibitors

When compared to other inhibitors like Nutlin-3a, this compound demonstrates superior efficacy in inducing cell death and apoptosis in certain cancer cell lines .

Chemogenomic Profiling

  • NSC-207895 shows functional interactions with both DNA repair and replication fork complexes .
  • The compound is correlated with MMS and camptothecin, suggesting it triggers the DDR pathway .

Tables of Key Findings

Target GeneEffect of this compound
BAXIncreased mRNA expression
PUMAIncreased mRNA expression
CDKN1AIncreased mRNA expression
MDM2Increased mRNA expression

Cautions

Biological Activity

NSC 207895, also known as XI-006, is a small-molecule inhibitor of the MDMX protein, which plays a critical role in regulating the p53 tumor suppressor pathway. This compound has garnered attention for its potential anti-cancer properties, particularly in the context of various malignancies. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and experimental data.

This compound primarily functions as an inhibitor of MDMX, leading to the activation of p53. This activation triggers a cascade of cellular responses including apoptosis and cell cycle arrest. The compound has demonstrated the following biological activities:

  • Inhibition of MDMX Expression : this compound decreases both mRNA and protein levels of MDMX in cancer cells such as MCF-7 .
  • Activation of p53 : The inhibition of MDMX results in increased p53 activity, which is essential for inducing apoptosis in various cancer cell lines .
  • Induction of Apoptosis : The compound promotes pro-apoptotic gene expression and significantly induces cleavage of PARP, a marker for apoptosis .

Biological Activity in Cell Lines

Research has shown that this compound exhibits potent cytotoxic effects across several cancer cell lines. The following table summarizes key findings from various studies regarding its effectiveness:

Cell Line IC50 (μM) Mechanism Effect
MCF-70.117MDMX inhibitionInduces apoptosis
HepG20.95MDM4 inhibitionIncreases p53 activity
LNCaP0.5 - 3Co-treatment with Nutlin-3Enhanced anti-androgen effects
RMS Cell LinesNot specifiedInduction of apoptosisSelective effectiveness

Case Studies and Experimental Findings

Several studies have investigated the efficacy of this compound in different cancer models:

  • Breast Cancer (MCF-7 Cells) : this compound was shown to significantly reduce MDMX levels and activate p53, leading to increased apoptosis through the upregulation of pro-apoptotic genes .
  • Prostate Cancer (LNCaP Cells) : In combination with Nutlin-3, this compound exhibited profound inhibitory effects on androgen-responsive prostate cancer cells, suggesting its potential as part of combination therapy .
  • Rhabdomyosarcoma (RMS) : In vitro experiments indicated that this compound selectively induced apoptosis in RMS cell lines, highlighting its potential for repurposing as a treatment option in pediatric cancers .

DNA Damage Response

This compound has been characterized as a DNA-damaging agent that activates the DNA damage response (DDR) pathway. It shows strong functional interactions with DNA repair complexes and replication fork machinery . This property is crucial for its anticancer activity as it leads to cell cycle delays and enhances the therapeutic efficacy against tumors that rely on intact DNA repair mechanisms.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O4/c1-13-4-6-14(7-5-13)9-3-2-8(15(17)18)10-11(9)16(19)20-12-10/h2-3H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFZDJLPWDCQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206858
Record name Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58131-57-0
Record name 4-(4-Methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole 3-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58131-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058131570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzofurazan, 3-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzofurazan, 3-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methylpiperazin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63J576F4C5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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